![molecular formula C10H8O5 B091144 3-[(1-Carboxyvinyl)oxy]benzoic acid CAS No. 16929-37-6](/img/structure/B91144.png)
3-[(1-Carboxyvinyl)oxy]benzoic acid
Overview
Description
3-[(1-Carboxyvinyl)oxy]benzoic acid is a dicarboxylic acid that is derived from benzoic acid. In this compound, the hydrogen at position 3 of the benzoic acid is replaced by a (1-carboxyvinyl)oxy group . It is a member of benzoic acids, dicarboxylic acids, aromatic ethers, and enol ethers .
Preparation Methods
The synthesis of 3-[(1-Carboxyvinyl)oxy]benzoic acid involves the reaction of benzoic acid with acrylic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the (1-carboxyvinyl)oxy group at the 3-position of the benzoic acid . Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
3-[(1-Carboxyvinyl)oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxyvinyl group to other functional groups.
Substitution: The aromatic ring allows for electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions . Major products formed from these reactions include substituted benzoic acids and other aromatic compounds .
Scientific Research Applications
3-[(1-Carboxyvinyl)oxy]benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(1-Carboxyvinyl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. As a Bronsted acid, it can donate a proton to acceptor molecules, influencing various biochemical processes . The compound’s structure allows it to participate in hydrogen bonding and other interactions that affect its reactivity and function .
Comparison with Similar Compounds
3-[(1-Carboxyvinyl)oxy]benzoic acid is unique due to its specific substitution pattern on the benzoic acid ring. Similar compounds include:
Acrylic acid: Shares the carboxyvinyl group but lacks the aromatic ring.
Benzoic acid: The parent compound without the (1-carboxyvinyl)oxy substitution.
Other aromatic ethers: Compounds with different substituents on the aromatic ring.
The uniqueness of this compound lies in its combination of aromatic and carboxyvinyl functionalities, which confer distinct chemical and physical properties .
Properties
IUPAC Name |
3-(1-carboxyethenoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5/c1-6(9(11)12)15-8-4-2-3-7(5-8)10(13)14/h2-5H,1H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVAHYJMDVROLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)O)OC1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635905 | |
Record name | 3-[(1-Carboxyethenyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16929-37-6 | |
Record name | 3-[(1-Carboxyethenyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 3-[(1-Carboxyvinyl)oxy]benzoic acid?
A: this compound is a crucial intermediate in the futalosine-dependent biosynthesis of menaquinone (vitamin K2) [, ]. Menaquinone plays a vital role in the bacterial electron transport chain and acts as an essential vitamin in mammals, contributing to blood clotting and bone metabolism [].
Q2: How is this compound converted to aminofutalosine?
A: The conversion is catalyzed by aminofutalosine synthase (MqnE), a radical SAM enzyme [, ]. MqnE facilitates the addition of an adenosyl radical to the double bond of this compound, ultimately yielding aminofutalosine []. This represents a novel reaction type within the radical SAM enzyme family [].
Q3: What strategies have been employed to investigate the mechanism of MqnE?
A: Researchers have successfully trapped radical intermediates formed during the MqnE-catalyzed reaction using sodium dithionite, molecular oxygen, or 5,5-dimethyl-1-pyrroline-N-oxide []. These trapping techniques provide valuable insights into the reaction mechanism and may prove useful in studying other radical SAM enzymes [].
Q4: Besides menaquinone biosynthesis, has this compound been found in other contexts?
A: Interestingly, this compound, alongside dehydrochorismic acid lactone, was discovered in the fruit bodies of the toadstool Mycena crocata []. These compounds are structurally related to chorismic acid, suggesting a potential connection in their biosynthetic pathways [].
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